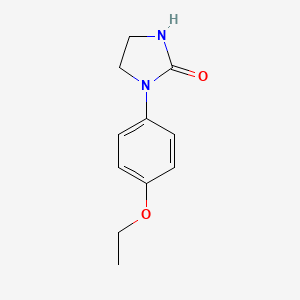

1-(4-Ethoxyphenyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Ethoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the ethoxyphenyl group at the 1-position of the imidazolidinone ring imparts unique chemical and physical properties to the compound. Imidazolidinones are widely recognized for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one can be achieved through several routes:

Direct Carbonylation of Diamines: This method involves the reaction of 1,2-diamines with carbon monoxide in the presence of a catalyst.

Intramolecular Hydroamidation: Propargylic ureas can undergo intramolecular hydroamidation to form imidazolidin-2-ones.

Aziridine Ring Expansion: Aziridines can be converted to imidazolidin-2-ones through ring expansion reactions.

Analyse Chemischer Reaktionen

1-(4-Ethoxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxyphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.

Medicine: Imidazolidinones are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinones and related compounds:

Biologische Aktivität

1-(4-Ethoxyphenyl)imidazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and immunosuppressive applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the imidazolidin-2-one class of compounds, characterized by a five-membered ring containing nitrogen. The presence of the ethoxyphenyl group enhances its lipophilicity, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidin-2-one derivatives, including this compound. A study demonstrated that various substituted imidazolidin-2-ones exhibited significant cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that these compounds can serve as potential chemotherapeutic agents .

Table 1: Anticancer Activity of Imidazolidin-2-one Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 28.0 ± 2.5 | Induction of apoptosis |

| 4-(het)arylimidazolidin-2-one | A549 (Lung Cancer) | 41.6 ± 3.2 | Cell cycle arrest |

| Tamoxifen | MCF-7 | 46.2 ± 3.5 | Estrogen receptor modulation |

Immunosuppressive Activity

Another area of interest is the immunosuppressive activity of imidazolidin-2-one derivatives. In a study evaluating various compounds for their effects on mouse splenocytes, it was found that certain imidazolidin-2-one derivatives significantly inhibited concanavalin A (ConA)-stimulated proliferation at concentrations around 90 µM. This suggests a potential application in autoimmune diseases and transplant rejection scenarios .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the acid-catalyzed reaction of ureas with appropriate aromatic nucleophiles. Quantum chemistry calculations have been employed to rationalize the regioselectivity observed during synthesis, indicating that modifications to the substituents can significantly alter biological activity .

Table 2: Synthesis Conditions for Imidazolidin-2-one Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acid-Catalyzed Reaction | Toluene, TFA as catalyst | Good to High |

| Base-Catalyzed Reaction | Various bases (e.g., NaOH) | Moderate |

Case Studies

Case Study 1: Antitumor Activity

In vitro studies on a series of imidazolidin-2-one derivatives showed promising results against various cancer cell lines, with certain compounds exhibiting IC50 values in the low micromolar range. Notably, the introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity .

Case Study 2: Immunosuppressive Effects

Research involving mouse splenocytes revealed that specific imidazolidin-2-one derivatives could significantly suppress immune responses, indicating their potential use in therapeutic applications for managing autoimmune conditions .

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGPJFVVOCIVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.